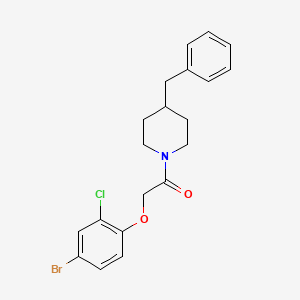![molecular formula C25H23N3O3 B3511892 N-[2-(cyclohexen-1-yl)ethyl]-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide](/img/structure/B3511892.png)
N-[2-(cyclohexen-1-yl)ethyl]-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide
Overview
Description
N-[2-(cyclohexen-1-yl)ethyl]-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide is a complex organic compound characterized by its unique structure, which includes a quinoxaline core substituted with furan rings and a cyclohexenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The furan rings are then introduced via a cyclization reaction involving furfural or its derivatives. The cyclohexenyl group is added through a Heck reaction or similar coupling reaction, where cyclohexenyl halides react with the quinoxaline derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohexen-1-yl)ethyl]-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.
Substitution: The cyclohexenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents or nucleophiles like amines and thiols are employed under mild conditions.
Major Products
Oxidation: Furanones and quinoxaline N-oxides.
Reduction: Dihydroquinoxalines and tetrahydroquinoxalines.
Substitution: Various substituted quinoxalines and cyclohexenyl derivatives.
Scientific Research Applications
N-[2-(cyclohexen-1-yl)ethyl]-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its pharmacological properties, including its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline core can intercalate with DNA, inhibiting replication and transcription processes. The furan rings and cyclohexenyl group contribute to the compound’s binding affinity and specificity. Pathways involved may include the inhibition of key enzymes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- 2-(1-cyclohexenyl)cyclohexanone
- 2-(1-cyclohexenyl)ethylamine
Uniqueness
N-[2-(cyclohexen-1-yl)ethyl]-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide is unique due to its combination of a quinoxaline core with furan rings and a cyclohexenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c29-25(26-13-12-17-6-2-1-3-7-17)18-10-11-19-20(16-18)28-24(22-9-5-15-31-22)23(27-19)21-8-4-14-30-21/h4-6,8-11,14-16H,1-3,7,12-13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKHLFSXFHOZQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3511809.png)

![5-(3-chlorophenyl)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3511828.png)
![4-fluoro-N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B3511832.png)
![2,2-diphenyl-N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B3511842.png)
![3-(NAPHTHALENE-1-CARBONYL)-1-[4-(PYRROLIDIN-1-YL)PHENYL]THIOUREA](/img/structure/B3511845.png)
![N-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B3511850.png)

![ethyl 1-{[(2-chlorobenzyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B3511875.png)
![1-(2-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B3511880.png)
![2-(4-chlorophenoxy)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide](/img/structure/B3511894.png)
![ethyl 2-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3511902.png)
![methyl 2-{[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B3511905.png)
![(4-Nitrophenyl)-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B3511910.png)
